molecular formula C11H17BO5 B7867343 (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid

(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid

Cat. No. B7867343
M. Wt: 240.06 g/mol
InChI Key: NCYODRIJBYEQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H17BO5 and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Boronic acids, including derivatives similar to the compound , are used as synthetic intermediates and building blocks in various fields, including sensing, protein manipulation, therapeutics, biological labeling, and separation (R. Zhang et al., 2017).

  • Arylboronic acids, like the compound being discussed, can form complex structures such as tetraarylpentaborates, which are important in the formation of cationic rhodium complexes (Y. Nishihara et al., 2002).

  • Certain boronic acid derivatives show fluorescence quenching properties, which are valuable in studying molecular interactions and conformations (H. S. Geethanjali et al., 2015).

  • Boronic acid-based block copolymers have been synthesized, demonstrating applications in micellization, redox-responsive behavior, and glucose sensing (Muhammad Saleem et al., 2017).

  • The structural investigation of N-B interactions in certain arylboronate systems has contributed to the understanding of molecular recognition and chemosensing technologies, especially in targeting physiologically important substances (Lei Zhu et al., 2006).

  • The influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids, including derivatives similar to the compound , has been studied to design novel boronic acids for crystal engineering (M. Cyrański et al., 2012).

properties

IUPAC Name

[4-[2-(2-methoxyethoxy)ethoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO5/c1-15-6-7-16-8-9-17-11-4-2-10(3-5-11)12(13)14/h2-5,13-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYODRIJBYEQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCOCCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Saraidaridis, JA Suttil… - Journal of The …, 2020 - iopscience.iop.org
Several metal-free, nonaqueous, disproportionation redox-flow-battery chemistries based on electrochemically active organic molecules are presented. The electrochemistry of 9, 10-…
Number of citations: 4 iopscience.iop.org
J Saraidaridis - 2017 - ora.ox.ac.uk
Symmetric nonaqueous redox flow batteries (RFBs) use negative and positive battery solutions of the same solution composition to operate at high cell voltages. This research effort …
Number of citations: 2 ora.ox.ac.uk

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